![molecular formula C16H14N2O3 B14154211 4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide CAS No. 306326-07-8](/img/structure/B14154211.png)
4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide is an organic compound with the molecular formula C₁₆H₁₄N₂O₃ It is characterized by the presence of a nitro group (-NO₂) attached to the benzene ring and a phenylcyclopropyl group attached to the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of phenylmagnesium bromide with ethylene oxide, followed by cyclization.
Nitration: The benzene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Amidation: The final step involves the reaction of the nitrated benzene derivative with the cyclopropylamine derivative under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.
Oxidation: The phenyl group can be oxidized under strong oxidative conditions to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO₄), sulfuric acid.
Major Products
Reduction: 4-amino-N-[(1S)-2-phenylcyclopropyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives of the phenyl group.
科学研究应用
4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylcyclopropyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide: Unique due to the presence of both a nitro group and a phenylcyclopropyl group.
4-nitrobenzamide: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
N-[(1S)-2-phenylcyclopropyl]benzamide:
Uniqueness
This compound is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitro group and the phenylcyclopropyl group allows for a wide range of chemical modifications and applications in various fields of research.
属性
CAS 编号 |
306326-07-8 |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC 名称 |
4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide |
InChI |
InChI=1S/C16H14N2O3/c19-16(12-6-8-13(9-7-12)18(20)21)17-15-10-14(15)11-4-2-1-3-5-11/h1-9,14-15H,10H2,(H,17,19)/t14?,15-/m0/s1 |
InChI 键 |
UUZURYMZVJMUKG-LOACHALJSA-N |
手性 SMILES |
C1[C@@H](C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1C(C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
溶解度 |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14154128.png)
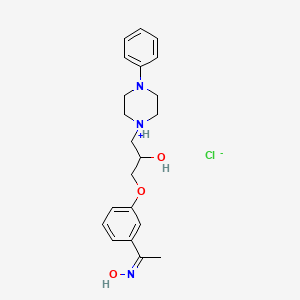
![Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one](/img/structure/B14154143.png)
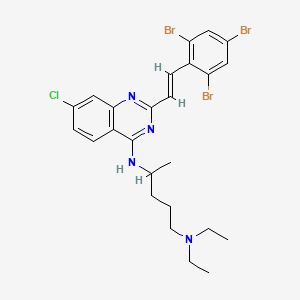
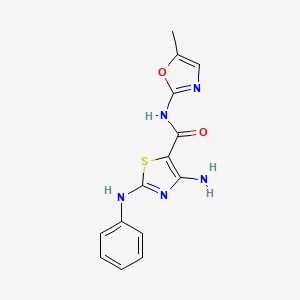
![heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate](/img/structure/B14154167.png)
![[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate](/img/structure/B14154175.png)
![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate](/img/structure/B14154182.png)
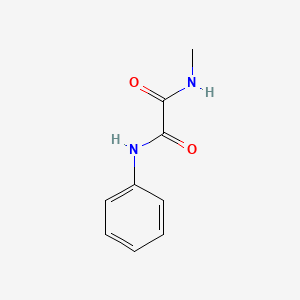
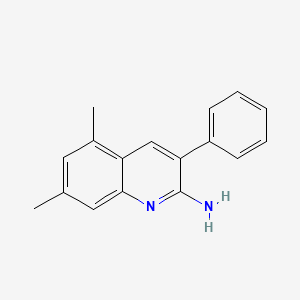
![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)
![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14154244.png)
